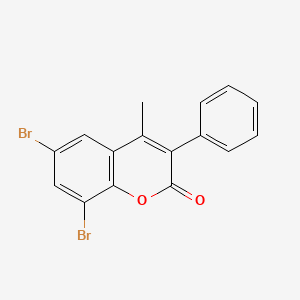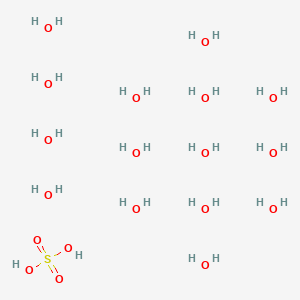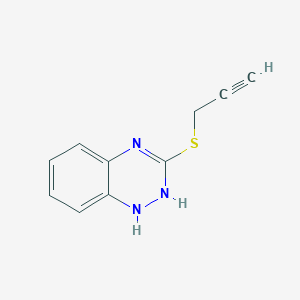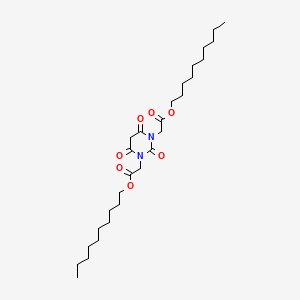
1H-Pyrazole, 5,5'-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- is a chemical compound known for its unique structure and properties This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms
Métodos De Preparación
The synthesis of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves several steps, typically starting with the preparation of the pyrazole ring. Common synthetic routes include the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The introduction of the sulfonyl group can be achieved through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl groups, using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include sulfoxides, sulfones, thiols, and various substituted pyrazoles.
Aplicaciones Científicas De Investigación
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers, owing to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-methylphenyl)- can be compared with other sulfonyl-substituted pyrazoles and related compounds:
Similar Compounds: Examples include 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-chlorophenyl)- and 1H-Pyrazole, 5,5’-sulfonylbis[4,5-dihydro-3-(4-fluorophenyl)-.
Uniqueness: The presence of the 4-methylphenyl group distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity profiles.
Propiedades
Número CAS |
648891-73-0 |
|---|---|
Fórmula molecular |
C20H22N4O2S |
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-5-[[3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfonyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C20H22N4O2S/c1-13-3-7-15(8-4-13)17-11-19(23-21-17)27(25,26)20-12-18(22-24-20)16-9-5-14(2)6-10-16/h3-10,19-20,23-24H,11-12H2,1-2H3 |
Clave InChI |
PXHSKICLESKEMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(C2)S(=O)(=O)C3CC(=NN3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B12585199.png)




![1,1'-[Octane-1,8-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12585229.png)
![Hexadecanethioamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B12585242.png)

![9-Chloro-5-methyl-2,3-diphenylimidazo[1,2-C]quinazoline](/img/structure/B12585264.png)
![Propanoic acid, 3-[[2-(2-methoxyphenyl)ethyl]amino]-3-oxo-, ethyl ester](/img/structure/B12585268.png)
![10-[(4-Sulfanylphenyl)ethynyl]anthracene-9-carboxylic acid](/img/structure/B12585272.png)


![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
